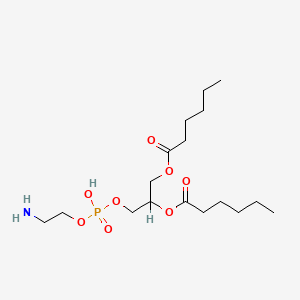
Dhpde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhpde, also known as this compound, is a useful research compound. Its molecular formula is C17H34NO8P and its molecular weight is 411.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Dhpde has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that certain this compound derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of specific kinases associated with tumor growth .
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Research suggests that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .
Materials Science
Polymer Synthesis
this compound has been utilized as a monomer in the synthesis of various polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For example, studies demonstrate that polymers synthesized with this compound exhibit improved tensile strength and flexibility compared to traditional polymers .
Nanocomposites
The compound is also being explored in the development of nanocomposites. By integrating this compound into nanostructured materials, researchers have achieved significant improvements in electrical conductivity and thermal resistance, which are critical for applications in electronics and energy storage systems .
Agricultural Research
Pesticide Development
In agricultural contexts, this compound derivatives are being investigated as potential biopesticides. Their efficacy against various pests has been documented, showing promise for sustainable agricultural practices. For instance, field studies indicate that formulations containing this compound can effectively reduce pest populations while minimizing environmental impact .
Plant Growth Regulators
Additionally, this compound has been studied for its role as a plant growth regulator. Research findings suggest that it can enhance seed germination rates and improve plant resilience under stress conditions such as drought or salinity . This application is particularly relevant in the context of climate change and food security.
Case Studies
Propriétés
Numéro CAS |
6060-30-6 |
|---|---|
Formule moléculaire |
C17H34NO8P |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate |
InChI |
InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22) |
Clé InChI |
PELYUHWUVHDSSU-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC |
SMILES canonique |
CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC |
Synonymes |
1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine 1,2-dihexanoylphosphatidylethanolamine DHPDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















